molecular formula C13H17Cl2N3O B13667675 2-Phenyl-5-(piperidin-4-yl)-1,3,4-oxadiazole dihydrochloride

2-Phenyl-5-(piperidin-4-yl)-1,3,4-oxadiazole dihydrochloride

Cat. No.: B13667675
M. Wt: 302.20 g/mol
InChI Key: OMJUZFNXBCNKLY-UHFFFAOYSA-N
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Description

2-Phenyl-5-(piperidin-4-yl)-1,3,4-oxadiazole dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a phenyl group, a piperidine ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(piperidin-4-yl)-1,3,4-oxadiazole dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(piperidin-4-yl)-1,3,4-oxadiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

    Substitution: The phenyl group and the piperidine ring can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl or piperidine rings.

Scientific Research Applications

2-Phenyl-5-(piperidin-4-yl)-1,3,4-oxadiazole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(piperidin-4-yl)-1,3,4-oxadiazole dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-(piperidin-4-yl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom in place of the oxygen in the oxadiazole ring.

    2-Phenyl-5-(piperidin-4-yl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring structure.

Uniqueness

2-Phenyl-5-(piperidin-4-yl)-1,3,4-oxadiazole dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17Cl2N3O

Molecular Weight

302.20 g/mol

IUPAC Name

2-phenyl-5-piperidin-4-yl-1,3,4-oxadiazole;dihydrochloride

InChI

InChI=1S/C13H15N3O.2ClH/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11;;/h1-5,11,14H,6-9H2;2*1H

InChI Key

OMJUZFNXBCNKLY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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